![molecular formula C29H32N2O4S2 B13444454 3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-1,5-bis[2-(phenylsulfonyl)ethyl]-1H-indole](/img/structure/B13444454.png)
3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-1,5-bis[2-(phenylsulfonyl)ethyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-1,5-bis[2-(phenylsulfonyl)ethyl]-1H-indole is a complex organic compound that features a pyrrolidine ring, an indole core, and phenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-1,5-bis[2-(phenylsulfonyl)ethyl]-1H-indole typically involves multiple steps, including the formation of the indole core, the introduction of the pyrrolidine moiety, and the attachment of phenylsulfonyl groups. Common synthetic routes may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Pyrrolidine Moiety: This step often involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry. The pyrrolidine ring can be introduced via nucleophilic substitution or addition reactions.
Attachment of Phenylsulfonyl Groups: This can be done through sulfonylation reactions, where phenylsulfonyl chloride reacts with the indole derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-1,5-bis[2-(phenylsulfonyl)ethyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole or phenylsulfonyl groups, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, or other reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-1,5-bis[2-(phenylsulfonyl)ethyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-1,5-bis[2-(phenylsulfonyl)ethyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-1H-indole: Lacks the phenylsulfonyl groups, resulting in different chemical and biological properties.
1,5-Bis[2-(phenylsulfonyl)ethyl]-1H-indole:
3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-1H-indole-2-carboxylic acid: Contains a carboxylic acid group, which can influence its solubility and reactivity.
Uniqueness
The presence of both the pyrrolidine moiety and phenylsulfonyl groups in 3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-1,5-bis[2-(phenylsulfonyl)ethyl]-1H-indole makes it unique compared to similar compounds
Properties
Molecular Formula |
C29H32N2O4S2 |
|---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-1-(benzenesulfonylmethyl)-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole |
InChI |
InChI=1S/C29H32N2O4S2/c1-30-17-8-9-25(30)20-24-21-31(22-37(34,35)27-12-6-3-7-13-27)29-15-14-23(19-28(24)29)16-18-36(32,33)26-10-4-2-5-11-26/h2-7,10-15,19,21,25H,8-9,16-18,20,22H2,1H3/t25-/m1/s1 |
InChI Key |
FHYHBTMNNIKFTH-RUZDIDTESA-N |
Isomeric SMILES |
CN1CCC[C@@H]1CC2=CN(C3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4)CS(=O)(=O)C5=CC=CC=C5 |
Canonical SMILES |
CN1CCCC1CC2=CN(C3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4)CS(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-beta-D-arabinofuranosyl]-7H-purin-2-amine](/img/structure/B13444371.png)

![(S)-1-(1-Isopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13444389.png)
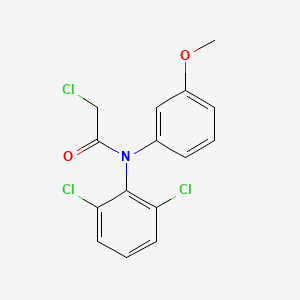
![2-Benzyl-2,8-diazaspiro[4.6]undecane](/img/structure/B13444402.png)
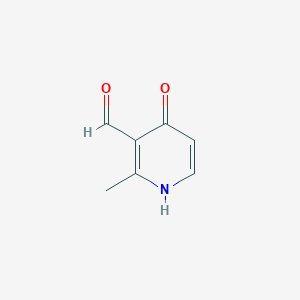
![2'-methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one hydrochloride](/img/structure/B13444413.png)
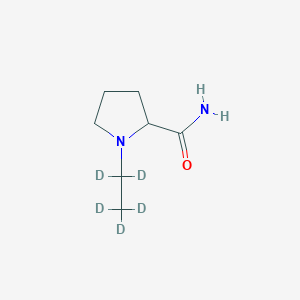
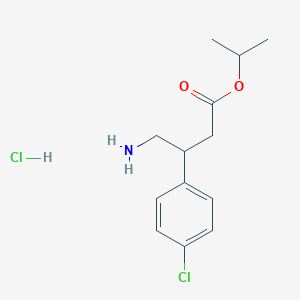
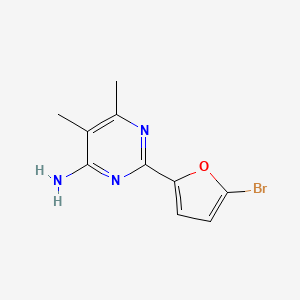
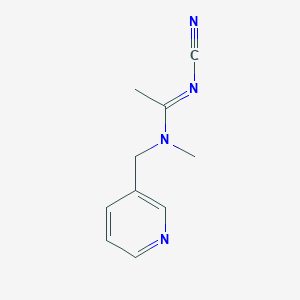
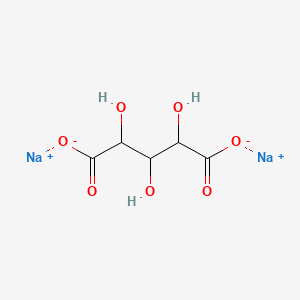
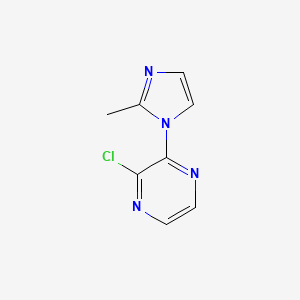
![N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-lambda4-sulfanylidene]urea](/img/structure/B13444449.png)
